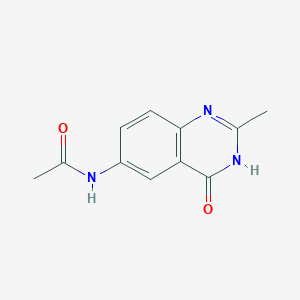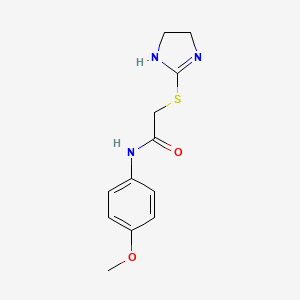![molecular formula C14H13N3O3S2 B11081549 3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081549.png)
3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our protagonist, 3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one , belongs to the class of heterocyclic compounds. Let’s dissect its name:
3-Ethyl: Indicates the presence of an ethyl group (C2H5) attached to the compound.
5-(3-hydroxy-4-methoxyphenyl): Describes a phenyl ring with hydroxy and methoxy substituents at specific positions.
2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: The core structure, a fused thiazolo-pyrimidine ring system, contains a thioxo (sulfur) group and a carbonyl (ketone) group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: Can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Halogenation or other substitutions occur at reactive positions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Building blocks for novel heterocyclic compounds.
Biology: Investigating potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Drug discovery—targeting specific pathways.
Industry: Catalysts, ligands, and materials science.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or cellular components.
Pathways: Modulates biochemical pathways (e.g., signal transduction, metabolic processes).
Comparison with Similar Compounds
Uniqueness: Its fused thiazolo-pyrimidine scaffold sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C14H13N3O3S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H13N3O3S2/c1-3-17-12-10(22-14(17)21)13(19)16-11(15-12)7-4-5-9(20-2)8(18)6-7/h4-6,18H,3H2,1-2H3,(H,15,16,19) |
InChI Key |
VOBSTIFVHQUCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC(=N2)C3=CC(=C(C=C3)OC)O)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11081469.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081474.png)



![(5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11081499.png)
![(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11081504.png)
![2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B11081514.png)
![(5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11081515.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B11081526.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11081528.png)
![2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11081537.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine](/img/structure/B11081545.png)
![Tetramethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11081552.png)
